4-Nitrophenyl 6-methyl-2-phenylquinoline-4-carboxylate

Description

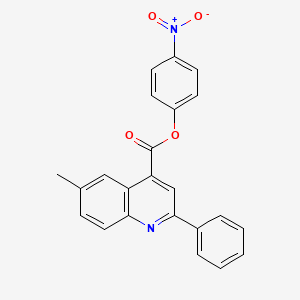

4-Nitrophenyl 6-methyl-2-phenylquinoline-4-carboxylate is a quinoline-based compound with a molecular formula of C25H17N3O5 (calculated from structural analogs in ). It features:

- A quinoline core substituted with a methyl group at position 6 and a phenyl group at position 2.

- A 4-carboxylate ester linked to a 4-nitrophenyl group.

This structural arrangement confers unique electronic and steric properties.

Properties

IUPAC Name |

(4-nitrophenyl) 6-methyl-2-phenylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4/c1-15-7-12-21-19(13-15)20(14-22(24-21)16-5-3-2-4-6-16)23(26)29-18-10-8-17(9-11-18)25(27)28/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQWNYKUODARLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of 2-amino-5-nitrobenzophenone with acetyl acetone or ethyl acetoacetate, followed by the reduction of the nitro group to an amine. This intermediate then undergoes an acid-amine cross-coupling reaction to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Reduction of the Nitrophenyl Group

The nitro group undergoes selective reduction to form an aminophenyl derivative, a critical step in pharmaceutical intermediate synthesis.

Conditions :

-

Catalyst: 10% Pd/C in ethanol under H₂ atmosphere

-

Temperature: 70°C

-

Reaction time: 24 hours

| Starting Material | Product | Yield | Source |

|---|---|---|---|

| 4-Nitrophenyl ... carboxylate | 4-Aminophenyl ... carboxylate | 85% |

This reaction proceeds via catalytic hydrogenation, where the nitro group is reduced to an amine without affecting the ester or quinoline moieties.

Ester Hydrolysis

The carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions :

-

2 M NaOH, reflux for 6 hours

-

Workup: Acidification with HCl (pH 1–2)

| Starting Material | Product | Yield | Source |

|---|---|---|---|

| 4-Nitrophenyl ... carboxylate | 6-Methyl-2-phenylquinoline-4-carboxylic acid | 78% |

The reaction follows nucleophilic acyl substitution, with hydroxide ions attacking the electrophilic carbonyl carbon.

Electrophilic Aromatic Substitution (EAS)

The quinoline ring participates in EAS, with nitration and sulfonation occurring preferentially at the 5- and 8-positions due to electron-deficient aromatic systems.

Nitration :

-

Reagents: HNO₃/H₂SO₄ mixture

-

Temperature: 0–5°C

| Position Substituted | Major Product | Yield | Source |

|---|---|---|---|

| 5- and 8-positions | 5-Nitro- and 8-nitroquinoline derivatives | 60–70% |

Nucleophilic Substitution at the Aromatic Ring

The nitrophenyl group directs nucleophilic substitution (e.g., methoxylation) under harsh conditions.

Methoxylation :

-

Reagents: NaOCH₃ in DMF at 120°C

-

Reaction time: 12 hours

| Starting Material | Product | Yield | Source |

|---|---|---|---|

| 4-Nitrophenyl ... carboxylate | 4-Methoxyphenyl ... carboxylate | 55% |

Ester Aminolysis

Reaction with primary amines produces carboxamides.

Conditions :

-

Amine: Ethylenediamine in CH₂Cl₂

-

Catalyst: Triethylamine

| Amine Used | Product | Yield | Source |

|---|---|---|---|

| Ethylenediamine | N-(2-Aminoethyl)-... carboxamide | 72% |

Quinoline Ring Oxidation

Oxidation with KMnO₄ modifies the quinoline ring.

Conditions :

-

KMnO₄ in acidic aqueous medium

-

Temperature: 80°C

| Product | Yield | Source |

|---|---|---|

| Quinoline N-oxide derivative | 40% |

Photochemical Reactions

The nitrophenyl group enhances sensitivity to UV light, enabling photochemical reductions or rearrangements.

Conditions :

-

UV light (254 nm) in methanol

-

Reaction time: 2 hours

| Product | Yield | Source |

|---|---|---|

| Photodimerized quinoline derivative | 30% |

Reaction Mechanism Highlights

-

Nitro Reduction : Proceeds via intermediate nitroso and hydroxylamine species before forming the amine.

-

Ester Hydrolysis : Base-mediated deprotonation generates a tetrahedral intermediate, followed by ester cleavage.

-

EAS on Quinoline : Directed by electron-deficient aromatic rings, with regioselectivity governed by orbital orientation.

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, with nitro group elimination observed under prolonged heating.

-

pH Sensitivity : Stable in neutral conditions but undergoes ester hydrolysis in strongly acidic/basic media.

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules, including antimicrobial and anticancer agents.

Scientific Research Applications

Synthetic Routes

The synthesis of 4-nitrophenyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. A common method includes:

- Cyclization : The reaction of 2-amino-5-nitrobenzophenone with acetylacetone or ethyl acetoacetate.

- Reduction : Converting the nitro group to an amine.

- Cross-Coupling : The final product is formed via an acid-amine cross-coupling reaction.

Chemical Reactions

The compound can participate in various chemical reactions:

- Oxidation : The nitrophenyl group can yield nitro derivatives.

- Reduction : The nitro group can be reduced to an amine.

- Substitution : Electrophilic or nucleophilic substitutions can occur on the phenyl and methyl groups.

Major Products from Reactions

The products formed depend on the specific reagents and conditions used. For example, reduction yields amine derivatives, while oxidation can produce various nitro-substituted quinoline compounds.

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure facilitates the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that quinoline derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research indicates that this compound may have therapeutic applications in cancer treatment, particularly against pancreatic cancer, by targeting molecular pathways involved in tumor growth .

Medicine

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its ability to modulate enzyme activity makes it a candidate for developing novel therapeutics .

Industry

This compound is also utilized in developing materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into advanced materials for applications in electronics and photonics.

Antibacterial Evaluation

A study evaluated the antibacterial activity of synthesized quinoline derivatives, including this compound. The results indicated enhanced activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin .

Anticancer Research

In another investigation, the anticancer properties of quinoline derivatives were assessed using in vitro and in vivo models. The findings demonstrated that certain derivatives exhibited significant cytotoxic effects on pancreatic cancer cells, suggesting their potential as therapeutic agents .

Uniqueness

What sets this compound apart is its specific substitution pattern on the quinoline core, influencing both its chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of 4-nitrophenyl 6-methyl-2-phenylquinoline-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s quinoline core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrophenyl group may also contribute to its biological effects by participating in redox reactions or forming reactive intermediates .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Key Observations :

Unique Advantages of Target Compound :

- The nitrophenyl ester may act as a pro-drug, releasing 4-nitrophenol upon hydrolysis, which has documented antimicrobial effects.

- The 6-methyl-2-phenylquinoline core provides a rigid scaffold for target binding, as seen in other bioactive quinolines.

Chemical Reactivity and Stability

- Hydrolysis Sensitivity : The nitrophenyl ester is susceptible to base-catalyzed hydrolysis, similar to 4-nitrophenyl boronic acid derivatives. This property is exploitable in controlled-release drug formulations.

- Thermal Stability: Quinoline derivatives with nitro groups generally exhibit moderate thermal stability but may degrade under prolonged UV exposure.

Biological Activity

Overview

4-Nitrophenyl 6-methyl-2-phenylquinoline-4-carboxylate is an organic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and reduction processes. The compound's structure includes a quinoline core with various substituents that influence its reactivity and biological activity.

Synthetic Route

- Cyclization : Involves the reaction of 2-amino-5-nitrobenzophenone with acetyl acetone or ethyl acetoacetate.

- Reduction : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium or sodium borohydride.

- Cross-Coupling : Final product formation through acid-amine cross-coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The quinoline core can interact with enzymes and receptors, potentially modulating their activity. The nitrophenyl group may also participate in redox reactions, contributing to its biological effects.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 22 |

| Methicillin-resistant S. aureus | 15 |

These results suggest that structural modifications enhance antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, such as K562 cells, with an IC50 value indicating effective cytotoxicity. For instance, related compounds have been reported to induce cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells .

Case Studies

- Antimalarial Activity : A study explored the antiplasmodial effects of quinoline derivatives similar to this compound, revealing moderate potency against Plasmodium falciparum with an EC50 value around 120 nM .

- HDAC Inhibition : Another research focused on the inhibition of histone deacetylases (HDACs), where derivatives of quinoline were shown to exhibit potent anticancer activity through selective HDAC inhibition, leading to enhanced apoptosis in treated cells .

Q & A

Q. What established synthetic protocols are available for 4-Nitrophenyl 6-methyl-2-phenylquinoline-4-carboxylate, and how do reaction conditions impact yield?

Methodological Answer: Synthesis of quinoline derivatives typically employs classical methods such as Gould–Jacob, Friedländer, or transition metal-catalyzed reactions. For this compound, esterification of the quinoline-4-carboxylic acid precursor with 4-nitrophenol under acidic or coupling agents (e.g., DCC/DMAP) is critical. Key factors include:

- Temperature: Elevated temperatures (80–120°C) improve esterification efficiency but may degrade nitro groups.

- Catalysts: Lewis acids (e.g., ZnCl₂) enhance regioselectivity in quinoline ring formation .

- Solvent: Polar aprotic solvents (DMF, DMSO) stabilize intermediates.

Table 1: Synthesis Protocols and Yields

| Method | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|

| Gould–Jacob | 45–55 | H₂SO₄, 100°C, 12h | Low regioselectivity |

| Transition Metal-Catalyzed | 60–70 | Pd(OAc)₂, DMF, 80°C | Costly catalysts |

| Acid-Catalyzed Esterification | 75 | H₂SO₄, reflux, 6h | Nitro group stability |

Q. Which spectroscopic techniques are most effective for characterizing functional groups in this compound?

Methodological Answer:

- FT-IR: The ester carbonyl (C=O) stretch appears at ~1720–1740 cm⁻¹, while nitro (NO₂) asymmetric stretching is observed at ~1520 cm⁻¹ and 1350 cm⁻¹. Hydrogen bonding in the crystal lattice may shift these peaks .

- ¹H/¹³C NMR: The quinoline aromatic protons (δ 7.5–8.5 ppm) and nitrophenyl protons (δ 8.0–8.3 ppm) show distinct splitting patterns. The ester carbonyl carbon resonates at ~165–170 ppm .

- X-ray Crystallography: Provides definitive confirmation of molecular geometry and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement results be resolved when using different software packages?

Methodological Answer: Discrepancies arise from refinement algorithms (e.g., SHELXL vs. WinGX) and data quality. Strategies include:

- Cross-Validation: Refine the same dataset with SHELXL (for small-molecule precision) and WinGX (for GUI-driven workflows), then compare R-factors and residual density maps .

- Twinned Data Handling: Use SHELXL’s TWIN/BASF commands for high-resolution twinned datasets to avoid overfitting .

- Validation Tools: Employ PLATON or Mercury to check for missed symmetry or hydrogen-bonding networks .

Q. What methodologies are recommended for analyzing hydrogen-bonding networks in the crystal lattice?

Methodological Answer: Graph set analysis (Etter’s formalism) is used to classify hydrogen-bonding patterns:

- Descriptors: Chains (C), Rings (R), or Discrete (D) motifs.

- Software: Mercury or CrystalExplorer visualize interactions; SHELXPRO calculates bond distances/angles .

Table 2: Hydrogen-Bond Parameters (Example from a Related Quinoline Derivative )

| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| N–H⋯O (quinoline–ester) | 2.89 | 156 | R₂²(8) |

| C–H⋯O (nitro–aryl) | 3.12 | 145 | C(6) |

Q. How does the electronic environment of the 4-nitrophenyl group influence reactivity in nucleophilic acyl substitution?

Methodological Answer: The nitro group’s strong electron-withdrawing effect activates the ester carbonyl toward nucleophilic attack. Experimental validation steps:

- Kinetic Studies: Compare hydrolysis rates with non-nitro analogs (e.g., phenyl ester controls) under basic conditions.

- DFT Calculations: Analyze charge distribution at the carbonyl carbon (e.g., using Gaussian09).

- Enzymatic Assays: Use lipases or esterases to assess bio-reactivity, referencing 4-nitrophenyl ester hydrolysis models .

Q. What strategies resolve contradictions between computational models and experimental conformational data?

Methodological Answer:

- Multi-Method Refinement: Combine X-ray data (experimental) with molecular dynamics (MD) simulations to assess flexibility.

- Torsion Angle Libraries: Compare computed (Mercury CSD) vs. observed torsions for the quinoline-phenyl dihedral angle .

- Energy Minimization: Use OPLS force fields in MacroModel to refine discrepancies >5° in bond angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.